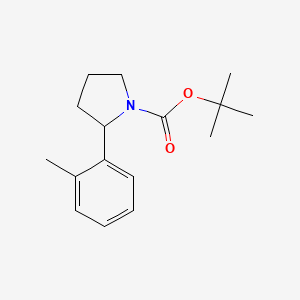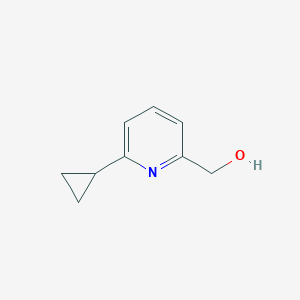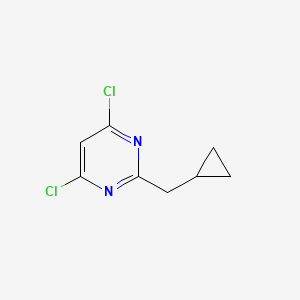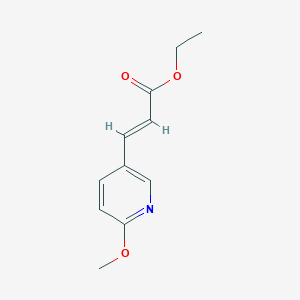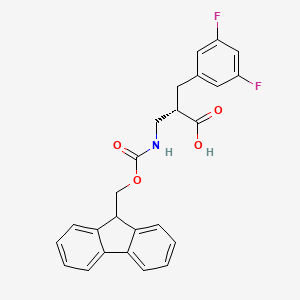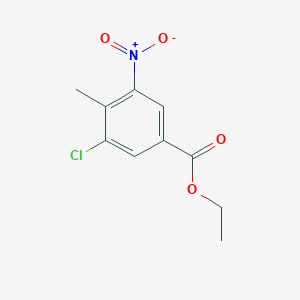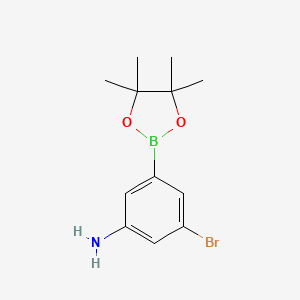
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is an organic compound with the chemical formula C12H15BBrNO2 . This compound is characterized by the presence of a bromine atom, a boronic ester group, and an aniline moiety. It is a valuable intermediate in organic synthesis, particularly in the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The compound is often used as a ligand, catalyst, and intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of bromopyridine with a boronic acid pinacol ester. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .
化学反应分析
Types of Reactions: 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiourea can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce various substituted anilines .
科学研究应用
Chemistry: In organic synthesis, 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is used as a building block for the construction of complex molecules. It is particularly valuable in Suzuki-Miyaura coupling reactions, which are widely used to form C-C bonds .
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable C-C and C-N bonds makes it a versatile intermediate in the synthesis of various bioactive compounds .
Medicine: In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its boronic ester group can interact with biological targets, making it useful in the design of enzyme inhibitors and other bioactive molecules .
Industry: In the chemical industry, this compound is used in the production of fine chemicals, polymers, and materials. Its reactivity and stability make it a valuable intermediate in various industrial processes .
作用机制
The mechanism by which 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects involves its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The bromine atom can undergo substitution reactions, allowing the compound to be modified and tailored for specific applications .
相似化合物的比较
- 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Comparison: While these compounds share similar structural features, such as the boronic ester group and bromine atom, they differ in their core structures (pyridine, thiazole, and aniline). These differences influence their reactivity, stability, and applications. For example, the pyridine derivative may have different electronic properties compared to the aniline derivative, affecting its suitability for specific reactions and applications .
属性
分子式 |
C12H17BBrNO2 |
|---|---|
分子量 |
297.99 g/mol |
IUPAC 名称 |
3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C12H17BBrNO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,15H2,1-4H3 |
InChI 键 |
XVLDSPRMOURWKT-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13984120.png)
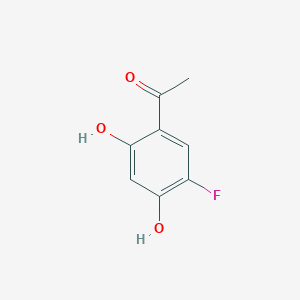
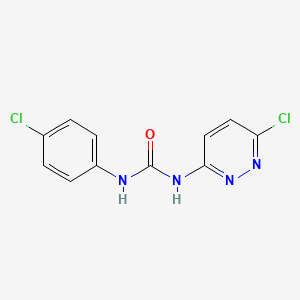

![7-[2-(3-Hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13984138.png)
![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid](/img/structure/B13984139.png)
![tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate](/img/structure/B13984141.png)
